molecular formula C11H10O4 B2907161 Ethyl 3-hydroxybenzofuran-2-carboxylate CAS No. 13099-95-1; 91181-95-2

Ethyl 3-hydroxybenzofuran-2-carboxylate

Cat. No.: B2907161
CAS No.: 13099-95-1; 91181-95-2
M. Wt: 206.197
InChI Key: LZMVMKXUQAQMJQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a hydroxyl group at position 3 and an ethyl carboxylate ester at position 2. This structure confers unique physicochemical properties and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its synthesis typically involves cyclization reactions, as demonstrated in the preparation of related benzofuran derivatives (e.g., ultrasonic-assisted condensation of salicylaldehydes and bromomethylquinoxaline precursors) .

Properties

IUPAC Name

ethyl 3-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMVMKXUQAQMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of chemistry, Ethyl 3-hydroxybenzofuran-2-carboxylate serves as an important intermediate for synthesizing more complex benzofuran derivatives. Its ability to undergo various transformations makes it a valuable building block in organic synthesis.

Biology

The compound is utilized in biological research to study enzyme interactions and metabolic pathways involving benzofuran compounds. It has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This interaction can lead to the formation of metabolites that may have distinct biological activities.

Medicine

This compound has demonstrated potential as an antimicrobial agent. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics . Additionally, benzofuran derivatives are being explored for their anticancer properties, showcasing the compound's relevance in cancer research .

Antimicrobial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and screened them for antimicrobial activity against Mycobacterium tuberculosis. Among these derivatives, one exhibited an MIC value of 3.12 μg/mL, indicating strong activity against the pathogen while maintaining low cytotoxicity .

Anti-inflammatory Properties

Research has also indicated that this compound derivatives exhibit anti-inflammatory effects. Compounds synthesized from this base structure showed significant anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests potential applications in developing new anti-inflammatory medications.

Data Tables

Application Area Findings References
ChemistryServes as an intermediate for synthesizing complex derivatives
BiologyInteracts with cytochrome P450 enzymes; involved in metabolic pathways
MedicineExhibits antimicrobial activity; potential anticancer properties
Study Compound Tested MIC (μg/mL) Activity
Yempala et al.Benzofuran derivative3.12Antimicrobial against M. tuberculosis
Manna & AgrawalBenzofuran derivatives<10Antibacterial against E. coli, S. aureus

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Ethyl 3-hydroxybenzofuran-2-carboxylate belongs to a broader class of benzofuran-2-carboxylate esters. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -OH (C3), -COOEt (C2) C₁₁H₁₀O₄ 206.19 High polarity due to hydroxyl group; potential for hydrogen bonding
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate -OAc (C5), -Me (C2), -COOEt (C3) C₁₄H₁₄O₅ 262.26 Acetyloxy group enhances lipophilicity; methyl substituent steric effects
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate -Br (C6), -Me (C2), -OCH₂CH₂Ph (C5) C₂₁H₁₉BrO₄ 415.30 Bromine increases molecular weight; extended conjugation from styryl group
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate -Cl (C2-Ph), -OH (C5), -COOEt (C3) C₁₇H₁₃ClO₄ 316.70 Chlorophenyl group introduces aromatic bulk; dual functionalization

Key Trends :

  • Hydroxyl or acetyloxy groups at C3/C5 enhance polarity or metabolic stability, respectively.
  • Halogenation (e.g., Br, Cl) increases molecular weight and influences electronic properties .
  • Alkyl/aryl ethers (e.g., propargyloxy, phenoxy) modify steric and electronic profiles .

Key Observations :

  • Ultrasonic methods improve reaction efficiency for cyclization .
  • Transition-metal catalysis (e.g., Cu(OTf)₂) enables stereoselective synthesis of dihydrobenzofurans .

Physicochemical Properties

The hydroxyl and carboxylate groups dominate the compound’s behavior:

  • Solubility: Higher aqueous solubility compared to non-hydroxylated analogs (e.g., ethyl 3-methylbenzofuran-2-carboxylate) due to hydrogen bonding .
  • Stability: Susceptible to ester hydrolysis under basic conditions, as seen in saponification steps for quinoxaline derivatives .
  • Molecular Weight : Lower molecular weight (206.19 g/mol) than halogenated analogs (e.g., 415.30 g/mol for brominated derivative) .

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